Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Overview
Description
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridazine ring, with a p-tolyl group and a thioester moiety, making it a unique and versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex compound that is part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class . Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
It is known that the triazolothiadiazine core of the compound can make specific interactions with different target receptors . This interaction likely involves the formation of hydrogen bonds, given the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core .
Biochemical Pathways
Given the compound’s potential enzyme inhibitory effects, it is likely that it interferes with the normal functioning of these enzymes, thereby affecting the biochemical pathways in which they are involved .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its bioavailability.
Result of Action
The result of the action of this compound is likely to be dependent on the specific target and biochemical pathway affected. For example, if the compound inhibits an enzyme involved in cancer cell proliferation, the result could be a decrease in cancer cell growth .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, has been found to interact with different target receptors .
Cellular Effects
Related compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Related compounds have shown promising antiviral activity in plaque-reduction assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multiple steps:
Formation of the Triazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the triazole ring.
Pyridazine Ring Formation: The triazole intermediate is then subjected to further cyclization with suitable reagents to form the pyridazine ring.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced through electrophilic aromatic substitution reactions.
Thioester Formation: Finally, the thioester moiety is introduced by reacting the intermediate with methyl thioglycolate under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow systems to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or pyridazine rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Substituted Derivatives: From various substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising candidate for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazines: These compounds share the triazolopyridazine core but may have different substituents.
Thioesters: Compounds with similar thioester moieties but different aromatic or heterocyclic rings.
p-Tolyl Derivatives: Compounds with the p-tolyl group but different core structures.
Uniqueness
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is unique due to its specific combination of the triazole, pyridazine, and thioester moieties. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-4-6-12(7-5-10)15-18-17-13-8-9-14(19-20(13)15)23-11(2)16(21)22-3/h4-9,11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRRQRNZEXNPTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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